molecular formula C15H15BrN2 B13100890 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B13100890
M. Wt: 303.20 g/mol
InChI Key: PJFKUEOFRZBDAL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound features a bromophenyl group attached to a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of the bromine atom in the para position of the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
  • 2-(4-Methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Uniqueness

2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide variety of derivatives with different properties .

Properties

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

2-(4-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI Key

PJFKUEOFRZBDAL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)Br)N

Origin of Product

United States

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